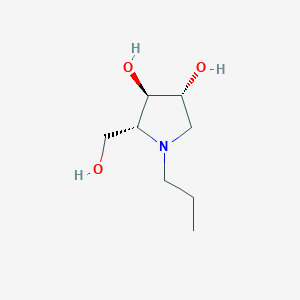
1,2,3-Benzothiadiazole-7-carboxaldehyde
Descripción general
Descripción
1,2,3-Benzothiadiazole-7-carboxaldehyde is a heterocyclic compound with the molecular formula C7H4N2OS. It is part of the thiadiazole family, which is known for its diverse chemical properties and applications. This compound is characterized by a fused benzene ring and a thiadiazole ring, with an aldehyde functional group at the 7th position. The unique structure of benzo[d][1,2,3]thiadiazole-7-carbaldehyde makes it a valuable compound in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,2,3]thiadiazole-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with nitrous acid, followed by oxidation to form the thiadiazole ring. The aldehyde group is then introduced through formylation reactions .
Industrial Production Methods
Industrial production of benzo[d][1,2,3]thiadiazole-7-carbaldehyde often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Benzothiadiazole-7-carboxaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzo[d][1,2,3]thiadiazole-7-carboxylic acid.
Reduction: Benzo[d][1,2,3]thiadiazole-7-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2,3-Benzothiadiazole-7-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzo[d][1,2,3]thiadiazole-7-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of specific enzymes and receptors. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,2,3-Benzothiadiazole-7-carboxaldehyde can be compared with other similar compounds in the thiadiazole family:
Benzo[c][1,2,5]thiadiazole: Known for its use in organic photovoltaics and as a fluorescent sensor.
Benzo[d][1,2,3]thiadiazole-7-carboxylic acid:
Benzo[d][1,2,3]thiadiazole-7-methanol: A reduction product with potential use in medicinal chemistry
The uniqueness of benzo[d][1,2,3]thiadiazole-7-carbaldehyde lies in its specific functional group and the resulting chemical properties, which make it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C7H4N2OS |
|---|---|
Peso molecular |
164.19 g/mol |
Nombre IUPAC |
1,2,3-benzothiadiazole-7-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-2-1-3-6-7(5)11-9-8-6/h1-4H |
Clave InChI |
AKLLPUHUSIQTRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=NS2)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


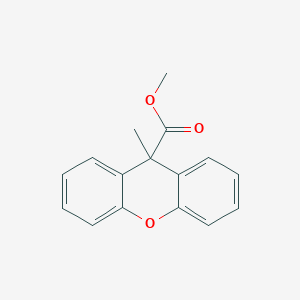
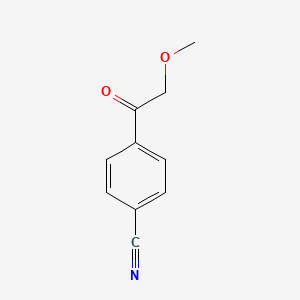
![Benzoic acid, 4-[4-[(4'-chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B8684173.png)
![ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B8684180.png)
![2-{[(3-Methoxypyridin-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8684188.png)
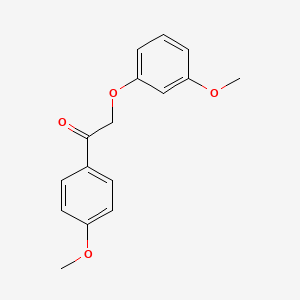
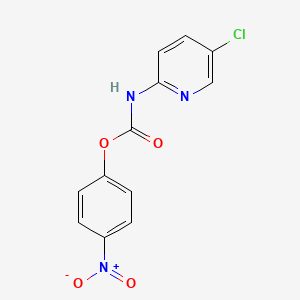

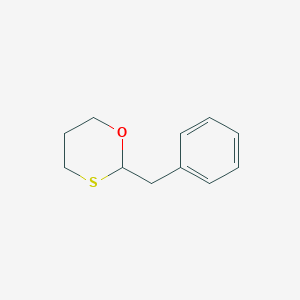

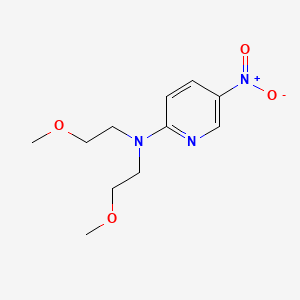
![7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B8684253.png)
